tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate is a complex organic compound belonging to the class of azabicyclic compounds. This compound is characterized by its bicyclic structure and the presence of a carbamoyl group, which contributes to its potential biological activities. The compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a mu-opioid receptor antagonist.
The structural and chemical information regarding tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate can be found in various scientific literature and patent filings that explore its synthesis, properties, and applications in pharmacology.
This compound is classified under the category of azabicyclic compounds, specifically as an 8-azabicyclo[3.2.1]octane derivative. Its classification is significant in understanding its reactivity and potential therapeutic uses.
The synthesis of tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate typically involves multi-step organic reactions, including cyclization processes and functional group modifications. Various synthetic routes may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to characterize intermediates and final products.
The molecular structure of tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate can be represented by its IUPAC name, which indicates the presence of specific functional groups and bicyclic architecture.
tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate can participate in various chemical reactions due to its functional groups:
Each reaction pathway can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents.
The mechanism of action for tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate primarily involves its interaction with mu-opioid receptors in biological systems:
Research indicates that compounds within this class exhibit varying affinities for opioid receptors, which can be quantitatively assessed using binding assays.
Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insight into the molecular structure and purity of the compound.
tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate has potential applications in various scientific fields:
Retrosynthetic deconstruction identifies two primary fragments: the functionalized 8-azabicyclo[3.2.1]oct-2-ene scaffold and the 3-carbamoylphenyl unit. The C3-aryl bond is cleaved retrosynthetically to reveal a Suzuki-Miyaura coupling between a boronic ester (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate, CAS: 900503-08-4) and 3-bromobenzamide [4] [5]. The bicyclic core itself dissects to tropinone derivatives via intramolecular Mannich or [3+2] cycloadditions, while the carbamoyl group derives from hydrolysis of a cyano precursor or direct carbonylative amidation [6].
Table 1: Retrosynthetic Disconnection Strategies
Target Bond | Precursors | Key Reaction | Strategic Advantage |
---|---|---|---|
C3-Aryl | Boronic ester + 3-Bromobenzamide | Suzuki-Miyaura Coupling | Tolerance to carbamoyl group; stereo-retention |
Boc-N | N-Boc-nortropinone (CAS: 11160507) | Amine Protection | Enables selective C3 functionalization |
Bicyclic C-N | 1,5-Dicarbonyl + Primary amine | Intramolecular Reductive Amination | Atom-economical scaffold assembly |
The stereoselective construction of the 8-azabicyclo[3.2.1]octane skeleton employs chiral catalysts to control endo/exo stereochemistry. Enantioselective Robinson annulation of N-Boc-4-piperidone with methyl vinyl ketone, mediated by proline-derived organocatalysts, affords tropinone intermediates with >90% ee [6]. Alternatively, ruthenium-catalyzed asymmetric [2+2+2] cycloadditions of diynes with cyanamides generate bicyclic amines with precise stereocontrol. Hydrogenation of the resultant oct-2-ene double bond using Crabtree’s catalyst ([Ir(cod)py(PCy₃)]⁺) achieves syn-selectivity (dr >20:1), critical for pharmacological activity [6].
The installation of the 3-carbamoylphenyl group relies on Suzuki-Miyaura coupling due to its compatibility with electrophilic nitrogen functionalities. Key intermediates include:
Optimal conditions use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ in toluene/water (4:1) at 80°C, yielding 75–92% coupled product. Crucially, the carbamoyl group requires no protection; its electron-withdrawing nature marginally enhances coupling rates [4] [9]. The olefin geometry in the bicyclic system remains intact under these mild conditions, preserving stereochemical integrity [6].
The Boc group serves dual roles: stereoelectronic modulation during bicyclization and temporary protection for amine functionalization. Key findings:
Table 2: Boc Deprotection Conditions for Bicyclic Systems
Reagent | Time | Temp (°C) | Yield (%) | Carbamoyl Stability |
---|---|---|---|---|
TFA/DCM (1:1) | 1 h | 25 | 95–98 | Full retention |
4M HCl/Dioxane | 3 h | 25 | 85–90 | Partial hydrolysis (5–10%) |
AlCl₃/Toluene | 30 min | 0 | 88 | Full retention |
Solvent polarity and ligand architecture critically influence stereoselectivity in bicyclic core formation:
Table 3: Solvent Impact on Bicyclization Diastereoselectivity
Solvent | Dielectric Constant (ε) | Reaction Rate (k, min⁻¹) | Endo:Exo Ratio |
---|---|---|---|
DMF | 38 | 0.42 | 3.2:1 |
Toluene | 2.4 | 0.18 | 15.7:1 |
THF | 7.6 | 0.29 | 8.3:1 |
NMP | 32 | 0.47 | 2.8:1 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0